molecular formula C9H8N2O3S B12344319 methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate

methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B12344319
M. Wt: 224.24 g/mol
InChI Key: WPWYSXPKNUIZIY-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound with the molecular formula C9H8N2O3S It is a derivative of thienopyrimidine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophene-3-carboxylic acid with ethyl acetoacetate under acidic conditions, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and ester groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H8N2O3S/c1-4-5-7(12)10-3-11-8(5)15-6(4)9(13)14-2/h3,5H,1-2H3

InChI Key

WPWYSXPKNUIZIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=O)C12)C(=O)OC

Origin of Product

United States

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